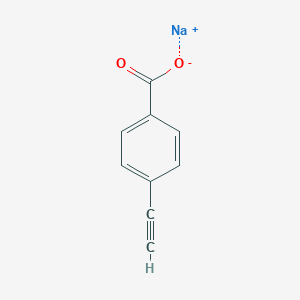![molecular formula C11H12N2 B114909 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile CAS No. 150459-79-3](/img/structure/B114909.png)
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile (THCP-CN) is a heterocyclic compound belonging to the class of pyridine derivatives. It is widely used in the synthesis of heterocyclic compounds, and has been widely studied for its biological activities. THCP-CN has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2) and has been used in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, THCP-CN has been studied for its antioxidant and anti-inflammatory activities, as well as its potential anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile derivatives exhibit distinct crystal structures. For instance, their cycloheptane rings often adopt a half-chair conformation, forming inversion dimers in crystal structures via hydrogen bonding (Nagalakshmi et al., 2015). This structural characteristic is crucial for understanding their chemical and physical properties.
Synthesis and Structure Determination
The synthesis of these compounds often involves multi-step chemical reactions. For example, reactions with malononitrile and independent synthesis routes have been used to confirm their structures. X-ray diffraction plays a significant role in determining their molecular structure, confirming the configuration of the cyclohepta rings and other substituents (Girgis & Ahmed-Farag, 2003), (Moustafa & Girgis, 2007).
Heterocyclic Design and Anticancer Activity
These compounds are central to the design of new heterocyclic structures. Their derivatives have been investigated for potential anticancer activities. For instance, certain derivatives have shown promising results against breast cancer cell lines (Doğanay et al., 2016).
Application in Corrosion Inhibition
Some derivatives of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile have been explored as corrosion inhibitors. These compounds exhibit significant potential in protecting steel alloys from corrosion, which is a critical aspect in material science and engineering (Abd El‐Lateef et al., 2022).
Novel Synthetic Methodologies
New methodologies for synthesizing these compounds have been developed, including ultrasound-assisted synthesis. Such innovative approaches are significant for the advancement of organic chemistry and the development of new pharmaceuticals and industrial materials (Dandia et al., 2013).
Eigenschaften
IUPAC Name |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-10-7-6-9-4-2-1-3-5-11(9)13-10/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJCOXFICFSUEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590190 |
Source


|
| Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile | |
CAS RN |
150459-79-3 |
Source


|
| Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150459-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

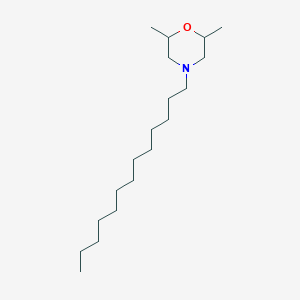


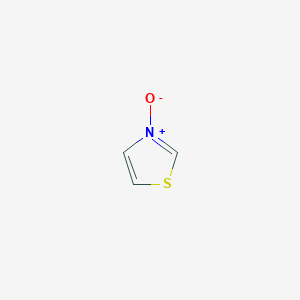
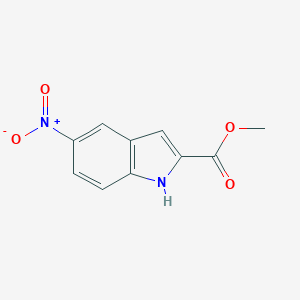
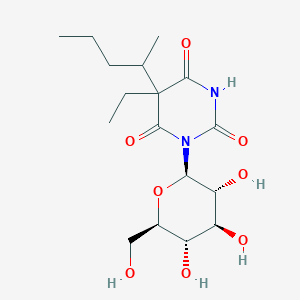

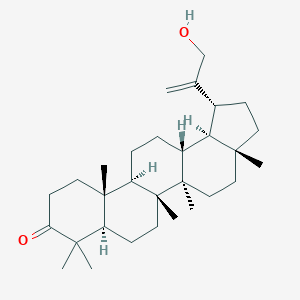
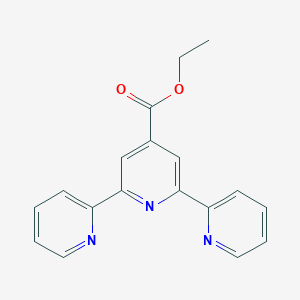

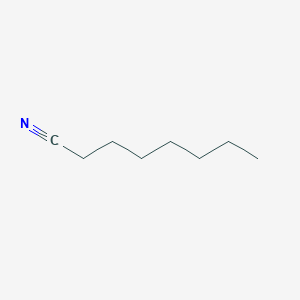
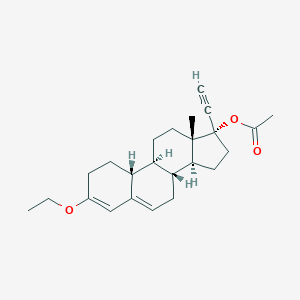
![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)
